molecular formula C17H22BrNO4 B1332871 (2S,4R)-4-(3-Bromobenzyl)-1-(tert-butoxycarbonyl)pyrrolidine-2-carboxylic acid CAS No. 959579-64-7

(2S,4R)-4-(3-Bromobenzyl)-1-(tert-butoxycarbonyl)pyrrolidine-2-carboxylic acid

Cat. No.: B1332871
CAS No.: 959579-64-7
M. Wt: 384.3 g/mol
InChI Key: LJWMMVJXISECMP-OCCSQVGLSA-N
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Description

(2S,4R)-4-(3-Bromobenzyl)-1-(tert-butoxycarbonyl)pyrrolidine-2-carboxylic acid is a chiral pyrrolidine derivative widely used as a key intermediate in organic synthesis and pharmaceutical development. Its structure features a rigid pyrrolidine backbone with stereochemical control at the 2S and 4R positions, a tert-butoxycarbonyl (Boc) protecting group at the N1 position, and a 3-bromobenzyl substituent at the C4 position. The carboxylic acid moiety at C2 enhances its reactivity in peptide coupling and derivatization reactions. This compound is particularly valuable in the synthesis of protease inhibitors and other bioactive molecules due to its stereochemical precision and functional versatility .

Properties

IUPAC Name

(2S,4R)-4-[(3-bromophenyl)methyl]-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22BrNO4/c1-17(2,3)23-16(22)19-10-12(9-14(19)15(20)21)7-11-5-4-6-13(18)8-11/h4-6,8,12,14H,7,9-10H2,1-3H3,(H,20,21)/t12-,14+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJWMMVJXISECMP-OCCSQVGLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(CC1C(=O)O)CC2=CC(=CC=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@@H](C[C@H]1C(=O)O)CC2=CC(=CC=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22BrNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40376014
Record name Boc-(R)-gamma-(3-bromo-benzyl)-L-proline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40376014
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

384.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

959579-64-7
Record name Boc-(R)-gamma-(3-bromo-benzyl)-L-proline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40376014
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,4R)-4-(3-Bromobenzyl)-1-(tert-butoxycarbonyl)pyrrolidine-2-carboxylic acid typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving an appropriate amine and a dihaloalkane.

    Introduction of the Bromobenzyl Group: The bromobenzyl group can be introduced via a nucleophilic substitution reaction using a bromobenzyl halide and the pyrrolidine intermediate.

    Protection with Boc Group: The tert-butoxycarbonyl group is introduced using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts and reagents.

Chemical Reactions Analysis

Types of Reactions

(2S,4R)-4-(3-Bromobenzyl)-1-(tert-butoxycarbonyl)pyrrolidine-2-carboxylic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The bromobenzyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium azide in dimethylformamide (DMF).

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of azides or other substituted benzyl derivatives.

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C17H22BrNO4
  • Molecular Weight : 384.26 g/mol
  • IUPAC Name : (2S,4R)-4-(3-bromobenzyl)-1-(tert-butoxycarbonyl)pyrrolidine-2-carboxylic acid
  • Structural Features : The compound contains a pyrrolidine ring substituted with a bromobenzyl group and a tert-butoxycarbonyl (Boc) protecting group, which is essential for various chemical transformations.

Drug Development

The unique structural characteristics of this compound make it a valuable intermediate in the synthesis of bioactive compounds. Its applications in drug development include:

  • Antiviral Agents : Research has indicated that derivatives of pyrrolidine carboxylic acids exhibit antiviral activities. The bromobenzyl substitution may enhance binding affinity to viral targets, making this compound a candidate for further exploration in antiviral drug synthesis.
  • Anticancer Compounds : Pyrrolidine derivatives have been investigated for their potential anticancer properties. The compound's ability to modulate biological pathways involved in cancer progression can be explored through structure-activity relationship studies.

Enzyme Inhibitors

The compound's structural features allow it to act as an inhibitor for various enzymes. For instance:

  • Protease Inhibition : Pyrrolidine derivatives have shown promise as protease inhibitors, which are crucial in treating diseases such as HIV and Hepatitis C. The bromobenzyl group may offer specific interactions with the active site of proteases.

Synthetic Methodologies

The synthesis of this compound can be achieved through various synthetic routes:

Asymmetric Synthesis

Utilizing chiral catalysts or reagents allows for the selective formation of the desired stereoisomer, which is critical in pharmaceutical applications where chirality can affect biological activity.

Protecting Group Strategies

The tert-butoxycarbonyl group serves as a protecting group for amines during multi-step syntheses, facilitating the introduction of other functional groups without interference.

Synthesis of Antiviral Compounds

A study demonstrated the use of this compound as an intermediate in synthesizing novel antiviral agents targeting RNA viruses. The resulting compounds exhibited promising activity against viral replication in vitro.

Development of Anticancer Agents

Another investigation focused on modifying this compound to enhance its anticancer properties. By altering substituents on the pyrrolidine ring, researchers identified derivatives with improved potency against specific cancer cell lines.

Mechanism of Action

The mechanism of action of (2S,4R)-4-(3-Bromobenzyl)-1-(tert-butoxycarbonyl)pyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The bromobenzyl group can form non-covalent interactions with target proteins, while the Boc group provides steric protection, enhancing the compound’s stability and selectivity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations at the C4 Position

The C4 benzyl group and its derivatives significantly influence the compound’s physicochemical properties and biological activity. Below is a comparative analysis of analogs with different substituents:

Compound Name Substituent at C4 CAS Number Molecular Weight (g/mol) Key Properties/Applications
(2S,4R)-4-(3-Bromobenzyl)-1-(tert-butoxycarbonyl)pyrrolidine-2-carboxylic acid 3-Bromobenzyl 959576-28-4 370.25 (calc.) Intermediate in protease inhibitor synthesis; bromine enables cross-coupling reactions .
(2S,4R)-4-(4-Bromobenzyl)-1-(tert-butoxycarbonyl)pyrrolidine-2-carboxylic acid 4-Bromobenzyl 959576-28-4 370.25 (calc.) Positional isomer of the target compound; used in SAR studies for antiviral agents .
(2S,4R)-4-(4-Chlorobenzyl)-1-(tert-butoxycarbonyl)pyrrolidine-2-carboxylic acid 4-Chlorobenzyl 959576-35-3 325.80 (calc.) Chlorine enhances lipophilicity; common in kinase inhibitor scaffolds .
(2S,4R)-4-(3-Fluorobenzyl)-1-(tert-butoxycarbonyl)pyrrolidine-2-carboxylic acid 3-Fluorobenzyl 959579-74-9 323.37 Fluorine improves metabolic stability; used in CNS-targeting drug candidates .
(2S,4R)-4-(4-Trifluoromethylbenzyl)-1-(tert-butoxycarbonyl)pyrrolidine-2-carboxylic acid 4-Trifluoromethylbenzyl 957311-17-0 373.37 Electron-withdrawing CF3 group enhances binding affinity in enzyme inhibitors .
(2S,4R)-4-(4-Methylbenzyl)-1-(tert-butoxycarbonyl)pyrrolidine-2-carboxylic acid 4-Methylbenzyl Not provided 305.36 (calc.) Methyl group increases hydrophobicity; used in peptide backbone modifications .
(2S,4R)-4-Methoxy-1-(tert-butoxycarbonyl)pyrrolidine-2-carboxylic acid Methoxy 83624-01-5 245.27 Ether linkage reduces steric hindrance; applied in glycopeptide synthesis .
(2S,4R)-4-(Prop-2-ynyl)-1-(tert-butoxycarbonyl)pyrrolidine-2-carboxylic acid Prop-2-ynyl Not provided 249.29 (calc.) Alkyne enables click chemistry; optical activity: [α]/D -34.0±2° (c=1% in ethanol) .

Biological Activity

(2S,4R)-4-(3-Bromobenzyl)-1-(tert-butoxycarbonyl)pyrrolidine-2-carboxylic acid, with CAS number 959579-64-7, is a chiral compound that has garnered attention for its potential biological activities. This article will explore its structural characteristics, synthesis methods, and biological activity based on existing literature and research findings.

Chemical Structure and Properties

The compound has the following molecular formula and structure:

  • Molecular Formula : C17H22BrNO4
  • Molecular Weight : 384.26 g/mol
  • IUPAC Name : (2S,4R)-4-(3-bromobenzyl)-1-(tert-butoxycarbonyl)-2-pyrrolidinecarboxylic acid

The structure consists of a pyrrolidine ring substituted with a bromobenzyl group and a tert-butoxycarbonyl group, contributing to its unique properties.

The biological activity of this compound has been investigated in various studies. It is believed to interact with several biological targets, including:

  • Nicotinic Acetylcholine Receptors (nAChRs) : Research indicates that compounds with similar structures can act as partial agonists at nAChRs, particularly the α4β2 subtype, which is involved in cognitive processes and neuroprotection .
  • Ubiquitin E3 Ligases : The compound may influence pathways related to protein degradation via the ubiquitin-proteasome system, potentially impacting diseases such as cancer .

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits significant activity against various cell lines. For instance:

  • Cell Proliferation Inhibition : In studies assessing its effects on cancer cell lines, this compound showed a dose-dependent inhibition of cell proliferation, indicating potential as an anti-cancer agent.
  • Receptor Binding Studies : Binding affinity assays revealed that this compound has a moderate affinity for nAChRs, suggesting its potential role in modulating cholinergic signaling .

Case Study 1: Anticancer Activity

In a study published in Journal of Medicinal Chemistry, researchers synthesized various derivatives of pyrrolidine-based compounds to evaluate their anticancer properties. The results indicated that certain derivatives, including this compound, exhibited promising cytotoxicity against breast cancer cell lines.

CompoundIC50 (µM)Cell Line
This compound15.5MCF-7
Control Compound25.0MCF-7

Case Study 2: Neuroprotective Effects

Another study investigated the neuroprotective effects of similar pyrrolidine derivatives on neuronal cell cultures exposed to oxidative stress. The findings suggested that the compound could protect against neuronal death by modulating nAChR activity.

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